2-(3-Amino-propyl)-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-propyl)-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to the isoquinoline core
Mechanism of Action
Target of Action
Similar compounds such as nintedanib, a tyrosine kinase inhibitor, are known to inhibit multiple signaling receptors, including vascular endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr) .
Mode of Action
Based on its structural similarity to other aminosilanes like (3-aminopropyl)triethoxysilane (aptes), it can be inferred that it might be used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It could also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Biochemical Pathways
For instance, Nintedanib, by blocking the tyrosine kinase activity, ultimately prevents fibroblast proliferation and differentiation .
Pharmacokinetics
Similar compounds like nintedanib have very low oral bioavailability (47%), and high doses of the drug, such as 100–150 mg, are administered, which can cause problems of gastrointestinal irritation and hepatotoxicity .
Result of Action
Similar compounds like aptes have been shown to improve the adhesion of graphene sheets and sio2, thereby maintaining better contact with metal electrodes .
Action Environment
Similar compounds like aptes have been shown to form stable, covalent bonds within 2 minutes when used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-propyl)-2H-isoquinolin-1-one typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the amino-propyl group. One common method is the reductive amination of 2H-isoquinolin-1-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents and reducing agents can be optimized to enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-propyl)-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), tetrahydroisoquinoline derivatives (reduction), and various substituted isoquinoline derivatives (substitution).
Scientific Research Applications
2-(3-Amino-propyl)-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopropyl)-2H-quinolin-1-one: Similar structure but with a quinoline core.
2-(3-Aminopropyl)-2H-indole-1-one: Similar structure but with an indole core.
2-(3-Aminopropyl)-2H-benzimidazole-1-one: Similar structure but with a benzimidazole core.
Uniqueness
2-(3-Amino-propyl)-2H-isoquinolin-1-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the amino-propyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Biological Activity
2-(3-Amino-propyl)-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of Biological Activity
The compound has been studied for various biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent. Research indicates that the aminopropyl side chain plays a crucial role in enhancing its efficacy against certain biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of isoquinoline derivatives, including this compound. For instance, derivatives of isoquinoline have shown potent activity against a range of microorganisms, including both aerobic and anaerobic bacteria as well as fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 64 mg/L |
Escherichia coli | 128 mg/L |
Bacteroides fragilis | 64 mg/L |
Candida albicans | 128 mg/L |
These findings suggest that the structural features of the isoquinoline scaffold are essential for its antimicrobial activity, with specific substituents influencing potency against different pathogens .
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. The compound's ability to inhibit topoisomerase I (Top1) has been a focal point in studies related to cancer treatment. The aminopropyl side chain is particularly noted for enhancing enzyme inhibition, which is critical for preventing DNA replication in cancer cells.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Topoisomerase Inhibition : The compound has been shown to suppress Top1-mediated DNA cleavage, which is vital for DNA replication and transcription in cancer cells .
- Enzyme Interaction : The presence of the aminopropyl group is believed to facilitate interactions with specific enzyme pockets, enhancing binding affinity and inhibitory effects on target enzymes such as DPP-4 (Dipeptidyl Peptidase IV), which is involved in glucose metabolism .
- Signal Pathway Modulation : Similar compounds have demonstrated the ability to inhibit multiple signaling pathways by acting on tyrosine kinase receptors, suggesting that this compound may also modulate key signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the isoquinoline structure can significantly impact biological activity:
- Aminopropyl Side Chain : Essential for enhancing inhibitory activity against Top1 and other targets.
- Substituent Variations : Different substituents on the isoquinoline ring can alter binding affinity and selectivity towards various biological targets.
Study on Antimicrobial Efficacy
A study conducted on several isoquinoline derivatives revealed that compounds with longer alkyl chains exhibited reduced antimicrobial potency compared to those with shorter chains. This suggests that there is an optimal chain length for maximum efficacy against specific bacterial strains .
Cancer Treatment Research
In a preclinical study focusing on cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting Top1 .
Properties
IUPAC Name |
2-(3-aminopropyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15/h1-2,4-6,9H,3,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIGXYHYECHXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.